molecular formula C13H15N3O2S B1387367 N-benzyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide CAS No. 1105190-10-0

N-benzyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide

Cat. No.: B1387367
CAS No.: 1105190-10-0
M. Wt: 277.34 g/mol
InChI Key: VFKZTMZOKHMHTQ-UHFFFAOYSA-N
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Description

N-benzyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide is a synthetic small molecule with the molecular formula C13H15N3O2S and a molecular weight of 277.34 g/mol . This acetamide derivative features a 1H-imidazole core ring structure that is functionalized with both a hydroxymethyl and a mercapto (thiol) group, and is further substituted with a benzyl group. The presence of both nitrogen and sulfur atoms within its heterocyclic framework makes it a valuable scaffold in medicinal chemistry research . The imidazole ring is a privileged structure in drug discovery, known for its ability to mimic aspects of naturally occurring nucleotides, which allows its derivatives to interact effectively with various biopolymers in living systems, such as enzymes and receptors . Compounds within this class have demonstrated a wide array of pharmacological activities in research settings, including significant potential as anticancer agents and antimicrobials . As such, this chemical is provided as a high-purity building block for researchers developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases. It is also a key intermediate for further chemical synthesis and exploration in heterocyclic chemistry. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c17-9-11-7-15-13(19)16(11)8-12(18)14-6-10-4-2-1-3-5-10/h1-5,7,17H,6,8-9H2,(H,14,18)(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKZTMZOKHMHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=CNC2=S)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide is a compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H15N3O2SC_{13}H_{15}N_{3}O_{2}S, with a molecular weight of 277.35 g/mol. The compound contains an imidazole ring, a hydroxymethyl group, and a mercapto group, which contribute to its solubility and reactivity in biological systems .

Antibacterial Activity

Research indicates that this compound may possess significant antibacterial properties. Compounds with imidazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have demonstrated growth inhibition rates exceeding 73% against pathogens like Acinetobacter baumannii and Escherichia coli at concentrations as low as 32 μg/mL .

Bacterial StrainGrowth Inhibition (%)Concentration (μg/mL)
Acinetobacter baumannii>7332
Escherichia coli>9532
Candida albicans>9332

Antifungal Activity

The compound also exhibits antifungal activity, particularly against Candida albicans. In vitro studies have reported significant growth inhibition at similar concentrations used for bacterial strains .

Anticancer Activity

This compound's potential as an anticancer agent is supported by studies on related compounds. For example, certain derivatives have shown promising results against various cancer cell lines, including colon and breast cancers. Notably, compounds derived from similar structures exhibited potent antiproliferative effects without significant cytotoxicity towards normal human cells .

Case Studies

A recent study evaluated the biological activity of several synthesized derivatives related to this compound. Among these derivatives:

  • Compound 5d showed notable activity against leukemia cell lines while maintaining low toxicity.
  • Compound 5h was effective against ovarian and prostate cancers.

These findings suggest that modifications to the imidazole framework can enhance biological activity while minimizing adverse effects .

Comparison with Similar Compounds

Antimicrobial and Anticancer Activity

  • The hydroxymethyl and thiol groups may facilitate hydrogen bonding and redox-mediated mechanisms .
  • Compound W1: Exhibits pronounced antimicrobial and anticancer activity in vitro, attributed to the benzimidazole-thioacetamido backbone and nitro groups, which may intercalate DNA or inhibit enzymes like topoisomerases .
  • Compound 28 : Designed as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, demonstrating high potency (IC50 < 100 nM) due to the benzo[d][1,3]dioxol group enhancing target binding .

Structure-Activity Relationship (SAR) Insights

  • Thiol Group : Critical for metal-binding or disulfide bridge formation in enzymatic targets. Removal or substitution (e.g., methylthio) may reduce activity .
  • Hydroxymethyl Group : Enhances solubility and hydrogen-bonding capacity. Its absence in compound 28 is compensated by the dioxol group’s polarity .
  • Aromatic Substituents : Benzyl and methylbenzyl groups improve pharmacokinetic profiles, whereas bulky groups (e.g., dinitrophenyl in W1) may limit bioavailability .

Q & A

Q. What synthetic methodologies are recommended for preparing N-benzyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide and its analogs?

Methodological Answer: Synthesis typically involves multi-step reactions with careful optimization of substituents. Key approaches include:

  • Imidazole-Acetamide Coupling (): React 2-chloroacetate derivatives with imidazole precursors under basic conditions (e.g., sodium acetate in acetic acid) to form the acetamide backbone. For hydroxymethyl and mercapto groups, post-synthetic modifications like thiolation or hydroxymethylation may be required .
  • Heterocycle Substitution (): Substitute the benzothiazole or pyridine ring in analogs (e.g., KX2-391 derivatives) with imidazole via reflux in chloroform or ethanol, followed by recrystallization (yields ~22–30%) .
  • Catalytic Optimization (): Use multi-component reactions (MCRs) with catalysts like morpholinoethoxy groups to improve efficiency. Monitor yields via HPLC and adjust solvent polarity (e.g., DMF/EtOH mixtures) .

Q. Table 1. Representative Reaction Conditions

StepReagents/ConditionsKey Reference
Acetamide formation2-Chloroacetate + imidazole, NaOAc, reflux
ThiolationThiourea/H2S in DMF, 80°C, 12 h
PurificationRecrystallization (DMF/acetic acid)

Q. Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Spectroscopy ():
    • 1H/13C NMR : Assign peaks for benzyl (δ 7.2–7.4 ppm), acetamide (δ 2.6–3.1 ppm), and imidazole protons (δ 6.8–7.0 ppm). Confirm hydroxymethyl (-CH2OH) via triplet splitting (δ 3.5–4.0 ppm) .
    • IR : Identify thiol (-SH) stretches at 2550–2600 cm⁻¹ and carbonyl (C=O) at 1660–1680 cm⁻¹ .
  • X-ray Crystallography (): Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions). For N-benzyl analogs, triclinic P1 space groups are common, with planar acetamide fragments .
  • Elemental Analysis (): Validate purity (>95%) by comparing calculated vs. experimental C/H/N/S percentages .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for Src kinase inhibition in analogs?

Methodological Answer:

  • Substituent Variation (): Replace the pyridine ring in KX2-391 with thiazole or imidazole to assess steric/electronic effects on kinase binding. Test IC50 values using enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .
  • Pharmacophore Modeling (): Use docking studies (e.g., AutoDock Vina) to compare binding poses. The benzyl group may occupy hydrophobic pockets, while the hydroxymethyl enhances solubility .
  • Data Interpretation: Correlate IC50 with substituent Hammett constants (σ) or LogP values to quantify electronic/hydrophobic contributions .

Q. How should discrepancies in biological activity data between structural analogs be resolved?

Methodological Answer:

  • Controlled Comparative Studies (): Synthesize analogs with single-variable changes (e.g., morpholinoethoxy vs. methoxy groups) and test under identical assay conditions .
  • Crystallographic Analysis (): Resolve conflicting activity data by comparing X-ray structures. For example, gauche conformations of adamantyl substituents may reduce binding affinity vs. planar analogs .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to separate confounding variables like solubility or metabolic stability .

Q. What strategies address low yields or impurities in the synthesis of 2-mercaptoimidazole derivatives?

Methodological Answer:

  • Thiol Protection (): Use S-trityl or S-acetyl protecting groups during imidazole functionalization to prevent disulfide formation. Deprotect with TFA/Et3SiH .
  • Chromatographic Purification (): Employ reverse-phase HPLC (C18 column, MeCN/H2O gradient) to isolate thiol-containing products from oxidized byproducts .
  • Reaction Optimization (): Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for deprotection) to improve yields .

Q. How can researchers validate the binding mode of this compound to therapeutic targets like Src kinase?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to recombinant Src kinase .
  • Mutagenesis Studies : Introduce point mutations (e.g., T338A in Src’s substrate-binding pocket) and assess activity loss via Western blot (phospho-Tyr416 Src) .
  • Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ATP) to determine inhibition mechanisms (competitive vs. allosteric) .

Q. What computational tools are recommended for predicting metabolic stability of this compound?

Methodological Answer:

  • ADMET Prediction (): Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism, focusing on hydroxymethyl and thiol oxidation sites .
  • MD Simulations (): Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the imidazole-acetamide scaffold .

Q. Table 2. Key Physicochemical Properties

PropertyValue (Predicted/Observed)Method
LogP2.1–2.8HPLC ()
Solubility (pH 7.4)~50 µMShake-flask
Metabolic Stabilityt1/2 = 120 min (human LM)Microsomal assay

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide

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